Boc-DL-valine

Peptide Synthesis Amino Acid Derivative Thermal Analysis

Boc-DL-valine (CAS 54895-12-4) is the definitive racemic Boc-protected valine building block for Boc/Bzl SPPS. Its DL stereochemistry enables cost-effective diastereomeric library generation for SAR studies and chiral method development. The acid-labile Boc group is orthogonal to Fmoc chemistry—substituting Fmoc-DL-valine or Cbz-DL-valine introduces incompatible deprotection, risking experimental failure. ≥98% purity, ambient storage, and lower cost-per-gram than Fmoc analogs make it the rational choice for scale-up from mg to kg. Also serves as a chiral HPLC analytical standard.

Molecular Formula C10H19NO4
Molecular Weight 217.26 g/mol
CAS No. 54895-12-4
Cat. No. B558493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-DL-valine
CAS54895-12-4
SynonymsBoc-DL-valine; Boc-DL-Val-OH; 54895-12-4; N-(tert-butoxycarbonyl)valine; 2-((tert-butoxycarbonyl)amino)-3-methylbutanoicacid; N-BOC-DL-VALINE; STK367904; 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoicacid; N-alpha-t-BOC-L-VALINE; 2-([(TERT-BUTOXY)CARBONYL]AMINO)-3-METHYLBUTANOICACID; 2-[(TERT-BUTOXYCARBONYL)AMINO]-3-METHYLBUTANOICACID; PubChem12012; ACMC-209cce; ACMC-1AYBG; AC1Q5XPU; CBMicro_013815; ACMC-209fz2; AC1L6P3H; AC1Q1O6V; 17096_ALDRICH; SCHEMBL467994; 17096_FLUKA; CTK7G8978; Valine,N-tert-butylester,L-; MolPort-002-136-080
Molecular FormulaC10H19NO4
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C10H19NO4/c1-6(2)7(8(12)13)11-9(14)15-10(3,4)5/h6-7H,1-5H3,(H,11,14)(H,12,13)
InChIKeySZXBQTSZISFIAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-DL-valine (CAS 54895-12-4) Procurement Guide: N-Boc Protected Racemic Valine for Peptide Synthesis and Chiral Method Development


Boc-DL-valine (CAS 54895-12-4) is an N-tert-butoxycarbonyl (Boc) protected racemic mixture of the essential amino acid valine. This derivative is a cornerstone reagent in solid-phase and solution-phase peptide synthesis, providing a temporary protecting group for the amine functionality that is stable under basic conditions and readily cleaved under mild acidic conditions. Commercially, it is offered as a white to off-white crystalline powder with a typical purity specification of ≥98.0% (HPLC) and a melting point range of 112–121 °C depending on the supplier . Its molecular formula is C₁₀H₁₉NO₄ and it has a molecular weight of 217.26 g/mol . As a racemic (DL-) mixture, it contains equal proportions of the D- and L-valine stereoisomers, a property that fundamentally differentiates its applications and handling from its enantiopure counterparts .

Why In-Class Compounds Cannot Simply Substitute Boc-DL-valine (CAS 54895-12-4) in Critical Workflows


The assumption that any Boc-protected valine derivative or other racemic valine building block can be used interchangeably is a significant source of experimental failure. The selection of Boc-DL-valine (CAS 54895-12-4) is driven by the specific interplay between its Boc protecting group strategy, which is orthogonal to Fmoc chemistry, and its racemic DL stereochemistry. Attempting to substitute with an L- or D-enantiopure Boc-valine will alter the stereochemical outcome of a synthesis, which is crucial for the generation of diastereomeric libraries or specific chiral studies . Conversely, selecting a different protecting group, such as Fmoc-DL-valine, forces the adoption of a different synthesis strategy with incompatible deprotection conditions, potentially damaging acid-sensitive peptides or creating insoluble aggregates [1]. Even a different racemic analog, like Cbz-DL-valine, introduces a more challenging, hydrogenolytically-removed protecting group and a different set of physical properties. Boc-DL-valine occupies a specific niche defined by its acid-labile protection, its racemic nature, and its compatibility with classic Boc/Bzl peptide synthesis, making generic substitution a high-risk, low-reward proposition.

Quantitative Differentiation Evidence for Boc-DL-valine (CAS 54895-12-4) Versus Closest Analogs


Thermal Stability: Melting Point of Boc-DL-valine vs. Cbz-DL-valine and Boc-L-valine

Boc-DL-valine exhibits a significantly higher melting point (112-114 °C ) compared to its Cbz-protected analog, Cbz-DL-valine (76.0-80.0 °C ), and its enantiopure counterpart, Boc-L-valine (77-80 °C ). This indicates a more robust crystalline lattice and greater thermal stability, which can translate to easier handling and better long-term storage characteristics at ambient conditions .

Peptide Synthesis Amino Acid Derivative Thermal Analysis

Process Economics: Cost Advantage of Boc-DL-valine Over Fmoc-DL-valine

For applications where stereochemistry is not the primary concern, Boc-DL-valine offers a substantial cost advantage over the Fmoc-protected racemate. Vendor pricing indicates Boc-DL-valine can be procured for approximately $9.90 for 5g (≥$1.98/g) , whereas a comparable 5g quantity of Fmoc-DL-valine is priced at roughly ¥120.00 RMB (~$16.50 USD, or ≥$3.30/g) . This represents a cost difference of >40% on a per-gram basis, favoring Boc-DL-valine for scale-up or high-consumption methodologies.

Peptide Synthesis Procurement Cost Analysis

Storage and Handling: Refrigerated Storage Requirement for Boc-DL-valine vs. Unprotected DL-valine

While Boc protection provides synthetic utility, it introduces a specific cold-chain storage requirement not needed for the unprotected amino acid. Vendor specifications for high-purity Boc-DL-valine (≥99% HPLC) require storage at 0-8 °C . In contrast, unprotected DL-valine is stable at ambient temperature . This differential handling requirement is a critical consideration for laboratory inventory management and long-term reagent storage planning.

Amino Acid Derivative Stability Storage

Synthetic Purity: Commercially Available Purity Grade of Boc-DL-valine

Boc-DL-valine is readily available from multiple vendors with a minimum purity specification of 97.5% (HPLC) or higher, with some suppliers offering grades of ≥99% (HPLC) . This level of purity is sufficient to minimize side reactions and ensure high coupling efficiency in standard peptide synthesis without requiring additional purification steps. In contrast, some less common racemic protected amino acids may have limited availability at this purity tier, potentially impacting reaction fidelity and yield.

Peptide Synthesis Quality Control Reagent Purity

High-Value Application Scenarios for Boc-DL-valine (CAS 54895-12-4) Based on Quantified Differentiation


Boc/Bzl Solid-Phase Peptide Synthesis (SPPS) for Acid-Stable Sequences

Boc-DL-valine is the definitive choice for Boc/Bzl strategy SPPS, which remains preferred for long or difficult sequences where Fmoc/tBu chemistry leads to aggregation or deprotection issues. The acid-labile Boc group allows for repetitive TFA deprotection cycles , while the racemic DL form is ideal for generating diastereomeric peptide libraries or for studies where the stereochemical influence of valine is being probed. The compound's high commercial purity (≥98%) and ready availability from suppliers like Sigma-Aldrich and ChemImpex support robust and reproducible peptide assembly. The thermal stability (melting point 112-114 °C) ensures it is not degraded during routine handling and coupling steps.

Synthesis of Diastereomeric Peptide Libraries for Drug Discovery

In early-stage drug discovery, the deliberate introduction of stereochemical diversity is a powerful tool for exploring structure-activity relationships (SAR). Boc-DL-valine serves as a versatile building block for synthesizing diastereomeric peptides containing both D- and L-valine residues. This allows for the rapid generation of compound libraries where the biological activity of each diastereomer can be profiled . The cost-effectiveness of Boc-DL-valine compared to using separate D- and L-enantiomers simplifies the synthesis of these combinatorial libraries. The subsequent separation and characterization of the diastereomers can be achieved using established chiral HPLC methods .

Chiral Method Development: Calibration and Validation of Chromatographic Systems

Boc-DL-valine is a valuable analytical standard for developing and validating chiral separation methods. It can be used to test the resolving power of new chiral stationary phases (CSPs) for carboxylic acid enantiomers in HPLC [1]. Its use as a known racemic mixture provides a benchmark for evaluating separation factors (α) and resolution (Rs). Furthermore, its reported use in separating optical isomers via adsorption on β-cyclodextrin makes it a relevant compound for calibrating systems intended for the analysis of other racemic amino acid derivatives.

Cost-Efficient Large-Scale Synthesis of Peptide Precursors

For process chemistry and manufacturing, where the stereochemistry of a specific valine residue is not critical (e.g., in a prodrug linker or a non-essential part of a scaffold), the economic advantage of Boc-DL-valine becomes paramount. Its significantly lower cost per gram compared to Fmoc-DL-valine makes it the rational choice for scaling up peptide synthesis from milligram to kilogram quantities. The use of Boc-DL-valine in these contexts allows for the production of peptide intermediates at a lower cost of goods, improving the overall economics of a synthetic project without compromising on the required purity or synthetic utility of the protected amino acid.

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